Hydrogen Bond Donor Count Reduction vs. Unmethylated Analogs
1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine possesses two hydrogen bond donors (HBDs), whereas its unmethylated counterpart, 6-(trifluoromethyl)-1H-indazol-3-amine, has three HBDs due to the additional N1-H of the indazole ring . This reduction in HBD count is a critical determinant of passive membrane permeability, as predicted by Lipinski's Rule of Five .
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 (amino group hydrogens only) |
| Comparator Or Baseline | 6-(Trifluoromethyl)-1H-indazol-3-amine: 3 (two amino + one N1-H) |
| Quantified Difference | Reduction of 1 HBD (33% fewer) |
| Conditions | Structural analysis; theoretical count based on molecular formula and functional group analysis. |
Why This Matters
Reduced HBD count correlates with improved oral bioavailability and blood-brain barrier penetration, favoring the N1-methylated derivative in CNS or oral drug development.
